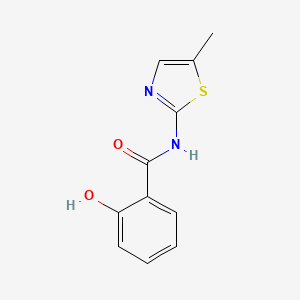
2-(1-Phenylvinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylvinyl)benzoic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of benzoic acid, where the hydrogen atom at the ortho position is replaced by a 1-phenylvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Phenylvinyl)benzoic acid can be synthesized through a one-step Wittig reaction. The process involves the reaction of 2-benzoylbenzoic acid with methyltriphenylphosphonium bromide in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using the same principles as in laboratory synthesis. The key factors for industrial production would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylvinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an electrophile like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Ethyl-substituted benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
2-(1-Phenylvinyl)benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antiviral properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly nucleoside analogs that have therapeutic applications.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Phenylvinyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, in glycosylation reactions, the compound acts as a glycosyl donor, facilitating the formation of glycosidic bonds. The ortho-(1-phenylvinyl) group enhances the reactivity of the benzoic acid moiety, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, which lacks the 1-phenylvinyl group.
2-Phenylbenzoic acid: Similar structure but with a phenyl group instead of a 1-phenylvinyl group.
Cinnamic acid: Contains a vinyl group conjugated to a phenyl ring but lacks the benzoic acid moiety.
Uniqueness
2-(1-Phenylvinyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a 1-phenylvinyl groupThe compound’s ability to act as a versatile glycosyl donor further distinguishes it from other benzoic acid derivatives .
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(1-phenylethenyl)benzoic acid |
InChI |
InChI=1S/C15H12O2/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16)17/h2-10H,1H2,(H,16,17) |
InChI Key |
GUMNEYUSMFGMJT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
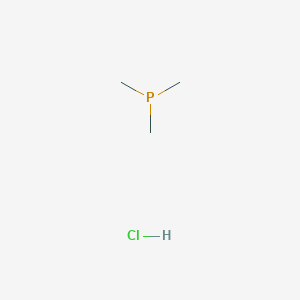
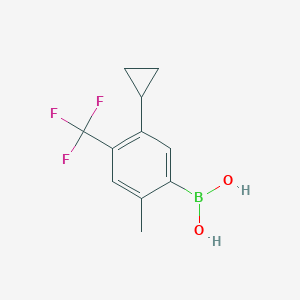
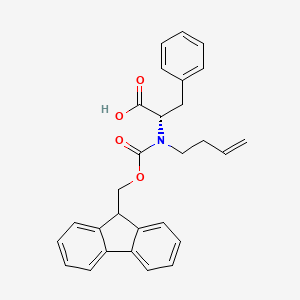
![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)
![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
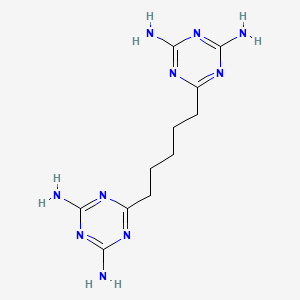
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

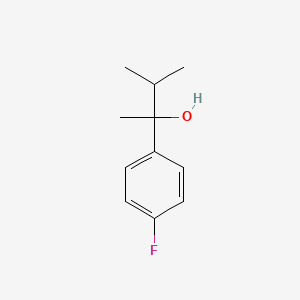

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)
